molecular formula C8H6F4N2 B2458790 2-Fluoro-5-(trifluoromethyl)benzenecarboximidamide CAS No. 1379330-90-1

2-Fluoro-5-(trifluoromethyl)benzenecarboximidamide

Cat. No.: B2458790
CAS No.: 1379330-90-1
M. Wt: 206.144
InChI Key: NUVNNKYZPXXDLP-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)benzenecarboximidamide is an organic compound characterized by the presence of fluorine atoms and a carboximidamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-Fluoro-5-(trifluoromethyl)benzoic acid with appropriate reagents to introduce the carboximidamide functionality . The reaction conditions often require the use of strong acids or bases and may involve multiple steps to achieve the desired product.

Industrial Production Methods

Industrial production of 2-Fluoro-5-(trifluoromethyl)benzenecarboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethyl)benzenecarboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the carboximidamide group into other functional groups.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other atoms or groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to achieve optimal results.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzene derivatives.

Scientific Research Applications

2-Fluoro-5-(trifluoromethyl)benzenecarboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)benzenecarboximidamide involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(trifluoromethyl)benzenecarboximidamide is unique due to the presence of both fluorine atoms and a carboximidamide group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)benzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4N2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H3,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVNNKYZPXXDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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